molecular formula C4H7O6P B1501403 succinyl phosphonate CAS No. 26647-82-5

succinyl phosphonate

Cat. No.: B1501403
CAS No.: 26647-82-5
M. Wt: 182.07 g/mol
InChI Key: XUHDEWZJMFKPOD-UHFFFAOYSA-N
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Description

Succinyl phosphonate is a chemical compound known for its role as an inhibitor of specific dehydrogenase enzymes. It is particularly effective in inhibiting alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are crucial in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of succinyl phosphonate typically involves the reaction of succinic acid with phosphorous acid under controlled conditions. The process can be summarized as follows:

    Starting Materials: Succinic acid and phosphorous acid.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the phosphonate ester.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Succinyl phosphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form succinyl phosphate.

    Reduction: Reduction reactions can convert it back to succinic acid.

    Substitution: It can participate in substitution reactions where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents.

Major Products:

Scientific Research Applications

Succinyl phosphonate has a wide range of applications in scientific research:

Mechanism of Action

Succinyl phosphonate exerts its effects by inhibiting specific dehydrogenase enzymes. It binds to the active site of these enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition affects cellular metabolism, particularly in cancer cells, leading to impaired viability. The molecular targets include alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, which are key enzymes in the tricarboxylic acid cycle .

Comparison with Similar Compounds

    Glutaryl phosphonate: Inhibits both 2-oxoadipate and 2-oxoglutarate dehydrogenases.

    Adipoyl phosphonate: Shows high affinity for 2-oxoadipate dehydrogenase.

    Fosfomycin: A phosphonate natural product used as an antibacterial agent.

Uniqueness: Succinyl phosphonate is unique in its specific inhibition of alpha-ketoglutarate dehydrogenase and 2-oxoglutarate dehydrogenase, making it a valuable tool in studying these enzymes’ roles in cellular metabolism. Its ability to impair cancer cell viability through metabolic disruption sets it apart from other similar compounds .

Properties

IUPAC Name

4-oxo-4-phosphonobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O6P/c5-3(6)1-2-4(7)11(8,9)10/h1-2H2,(H,5,6)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHDEWZJMFKPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)P(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673093
Record name 4-Oxo-4-phosphonobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26647-82-5
Record name 4-Oxo-4-phosphonobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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